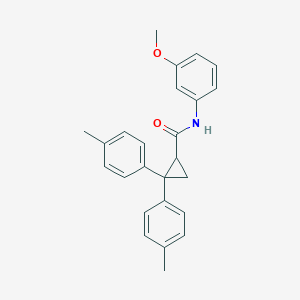
N-(3-methoxyphenyl)-2,2-bis(4-methylphenyl)cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methoxyphenyl)-2,2-bis(4-methylphenyl)cyclopropanecarboxamide, also known as BMPC, is a cyclopropane-containing compound that has been studied for its potential applications in scientific research. BMPC is a synthetic compound that was first synthesized in 2010 by a team of researchers at the University of California, Berkeley. Since then, BMPC has been the subject of numerous studies investigating its potential uses in various fields of research.
Mecanismo De Acción
The mechanism of action of N-(3-methoxyphenyl)-2,2-bis(4-methylphenyl)cyclopropanecarboxamide is not fully understood, but it is thought to involve the binding of N-(3-methoxyphenyl)-2,2-bis(4-methylphenyl)cyclopropanecarboxamide to specific sites on proteins. This binding can induce conformational changes in the protein, affecting its function and interactions with other proteins.
Biochemical and Physiological Effects:
N-(3-methoxyphenyl)-2,2-bis(4-methylphenyl)cyclopropanecarboxamide has been shown to have a number of biochemical and physiological effects, including the inhibition of protein-protein interactions and the modulation of protein function. N-(3-methoxyphenyl)-2,2-bis(4-methylphenyl)cyclopropanecarboxamide has also been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(3-methoxyphenyl)-2,2-bis(4-methylphenyl)cyclopropanecarboxamide is its high purity and yield, which makes it an attractive compound for use in scientific research. However, one limitation of N-(3-methoxyphenyl)-2,2-bis(4-methylphenyl)cyclopropanecarboxamide is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are many potential future directions for the study of N-(3-methoxyphenyl)-2,2-bis(4-methylphenyl)cyclopropanecarboxamide. One area of interest is the development of new drugs based on the structure and function of N-(3-methoxyphenyl)-2,2-bis(4-methylphenyl)cyclopropanecarboxamide. Another area of interest is the use of N-(3-methoxyphenyl)-2,2-bis(4-methylphenyl)cyclopropanecarboxamide as a tool for studying protein-protein interactions and protein function. Furthermore, the development of new synthesis methods for N-(3-methoxyphenyl)-2,2-bis(4-methylphenyl)cyclopropanecarboxamide could lead to more efficient and cost-effective production of this compound.
Métodos De Síntesis
The synthesis of N-(3-methoxyphenyl)-2,2-bis(4-methylphenyl)cyclopropanecarboxamide involves a multi-step process that begins with the reaction of 3-methoxyaniline with 4-methylbenzaldehyde to form an imine intermediate. This intermediate is then reacted with cyclopropanecarboxylic acid to form the final product, N-(3-methoxyphenyl)-2,2-bis(4-methylphenyl)cyclopropanecarboxamide. The synthesis of N-(3-methoxyphenyl)-2,2-bis(4-methylphenyl)cyclopropanecarboxamide has been optimized to yield high purity and high yields, making it an attractive compound for scientific research.
Aplicaciones Científicas De Investigación
N-(3-methoxyphenyl)-2,2-bis(4-methylphenyl)cyclopropanecarboxamide has been studied for its potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. One of the main areas of interest for N-(3-methoxyphenyl)-2,2-bis(4-methylphenyl)cyclopropanecarboxamide is its potential as a tool for studying protein-protein interactions. N-(3-methoxyphenyl)-2,2-bis(4-methylphenyl)cyclopropanecarboxamide has been shown to bind to specific sites on proteins and can be used to probe the structure and function of these proteins.
Propiedades
IUPAC Name |
N-(3-methoxyphenyl)-2,2-bis(4-methylphenyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO2/c1-17-7-11-19(12-8-17)25(20-13-9-18(2)10-14-20)16-23(25)24(27)26-21-5-4-6-22(15-21)28-3/h4-15,23H,16H2,1-3H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUUQDZGQPYSQEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CC2C(=O)NC3=CC(=CC=C3)OC)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methyl-N-{2-[(phenylsulfonyl)amino]ethyl}benzamide](/img/structure/B5052287.png)

![N-[1-({[(2-bromophenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-2-phenylacetamide](/img/structure/B5052313.png)
![methyl 3-(3-{[1-(3-chloro-4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B5052316.png)
![1-[4-(4-chloro-2-methylphenoxy)butyl]pyrrolidine](/img/structure/B5052319.png)

![dimethyl 4,4'-[1,6-hexanediylbis(iminocarbonyloxy)]dibenzoate](/img/structure/B5052326.png)
![2-(1-piperidinyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5052327.png)
![5-{4-[2-(3,5-dimethylphenoxy)ethoxy]-3-ethoxybenzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5052335.png)


![2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-mesitylpropanamide](/img/structure/B5052350.png)
![N-isopropyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-biphenylcarboxamide](/img/structure/B5052379.png)
![2-{[N-(3-chloro-4-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}-N-propylbenzamide](/img/structure/B5052386.png)